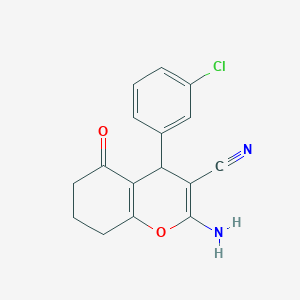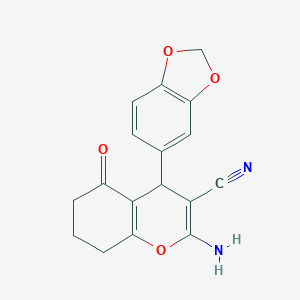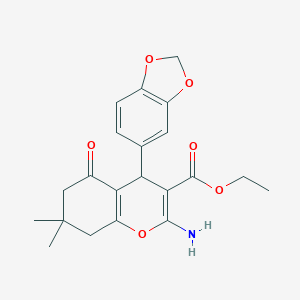![molecular formula C19H15N3S B378415 1-benzyl-N-[(E)-thiophen-2-ylmethylidene]-1H-benzimidazol-2-amine](/img/structure/B378415.png)
1-benzyl-N-[(E)-thiophen-2-ylmethylidene]-1H-benzimidazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-N-[(E)-thiophen-2-ylmethylidene]-1H-benzimidazol-2-amine is an organic compound that belongs to the class of benzimidazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-[(E)-thiophen-2-ylmethylidene]-1H-benzimidazol-2-amine typically involves the condensation of 1-benzyl-1H-benzimidazole with 2-thienylmethyleneamine. This reaction can be carried out under various conditions, such as refluxing in an appropriate solvent (e.g., ethanol or acetonitrile) in the presence of a catalyst (e.g., p-toluenesulfonic acid).
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-benzyl-N-[(E)-thiophen-2-ylmethylidene]-1H-benzimidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism by which 1-benzyl-N-[(E)-thiophen-2-ylmethylidene]-1H-benzimidazol-2-amine exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-benzyl-1H-benzimidazol-2-yl)-N-(2-furylmethylene)amine
- N-(1-benzyl-1H-benzimidazol-2-yl)-N-(2-pyridylmethylene)amine
Uniqueness
1-benzyl-N-[(E)-thiophen-2-ylmethylidene]-1H-benzimidazol-2-amine is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C19H15N3S |
|---|---|
Peso molecular |
317.4g/mol |
Nombre IUPAC |
(E)-N-(1-benzylbenzimidazol-2-yl)-1-thiophen-2-ylmethanimine |
InChI |
InChI=1S/C19H15N3S/c1-2-7-15(8-3-1)14-22-18-11-5-4-10-17(18)21-19(22)20-13-16-9-6-12-23-16/h1-13H,14H2/b20-13+ |
Clave InChI |
WVBRUUFGHJMSLF-DEDYPNTBSA-N |
SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2N=CC4=CC=CS4 |
SMILES isomérico |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2/N=C/C4=CC=CS4 |
SMILES canónico |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2N=CC4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[1-(4-Chlorophenyl)ethylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B378335.png)
![2-{[1-(5-Methyl-2-furyl)ethylidene]amino}-4,5-diphenyl-3-furonitrile](/img/structure/B378336.png)
![4-pyridin-4-yl-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B378337.png)
![2-{[1-(4-Methoxyphenyl)ethylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B378338.png)
![3-[(4-Fluorophenacyl)thio]-5,6,7,8-tetrahydro-1-methyl-4-isoquinolinecarbonitrile](/img/structure/B378340.png)
![(4-bromophenyl)(2',6'-ditert-butyl-3,4-dihydro-1'-oxo-spiro(2H-[1,4]benzoxazine-3,4-[2,5]cyclohexadiene)-2-yl)methanone](/img/structure/B378342.png)
![1-Ethyl-3-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B378343.png)
![methyl (2,3,7,8-tetramethoxy-10-oxo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)acetate](/img/structure/B378344.png)




![2-{[2,2,2-Trifluoro-1-(2-thienylmethyl)ethylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B378354.png)

